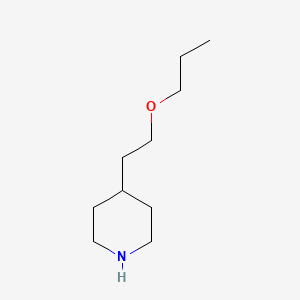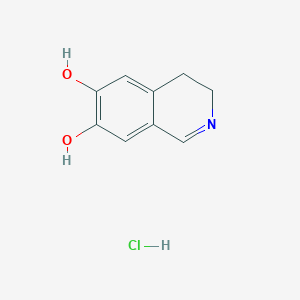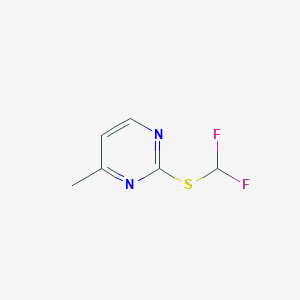
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid, also known as (2R,3R)-tartaric acid, is a naturally occurring organic compound. It is a white crystalline solid that is soluble in water and has a molecular formula of C₄H₆O₆. This compound is widely found in various plants, particularly in grapes, and is commonly used in the food and pharmaceutical industries due to its antioxidant properties and ability to act as a chiral resolving agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the fermentation of glucose by certain strains of bacteria or yeast, which produce the compound as a metabolic byproduct. Another method involves the chemical synthesis from maleic acid or fumaric acid through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation process due to its cost-effectiveness and high yield. The fermentation broth is then subjected to purification processes such as crystallization and filtration to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid.
Reduction: Reduction of the compound can yield dihydroxybutanoic acid.
Esterification: It reacts with alcohols to form esters.
Complexation: It forms complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are employed.
Complexation: Metal salts such as calcium chloride (CaCl₂) are used.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutanoic acid: from reduction.
Esters: from esterification reactions.
Metal complexes: from complexation reactions.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Utilized in the formulation of pharmaceuticals for its stabilizing properties.
Industry: Employed in the food industry as an acidulant and preservative.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. Additionally, its ability to form complexes with metal ions plays a role in its stabilizing effects in pharmaceutical formulations.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2,3-dihydroxy-4-oxobutanoic acid: The enantiomer of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid.
(2R,3S)-2,3-dihydroxy-4-oxobutanoic acid: A diastereomer with different physical and chemical properties.
(2S,3R)-2,3-dihydroxy-4-oxobutanoic acid: Another diastereomer.
Uniqueness
This compound is unique due to its specific chiral configuration, which makes it highly effective as a chiral resolving agent. Its antioxidant properties and ability to form stable complexes with metal ions further distinguish it from its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C4H6O5 |
|---|---|
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h1-3,6-7H,(H,8,9)/t2-,3+/m0/s1 |
Clave InChI |
JYPFTOPPKDHQEW-STHAYSLISA-N |
SMILES isomérico |
C(=O)[C@@H]([C@H](C(=O)O)O)O |
SMILES canónico |
C(=O)C(C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



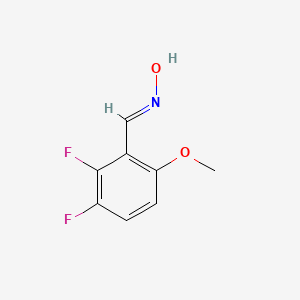
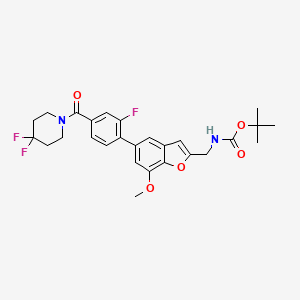
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
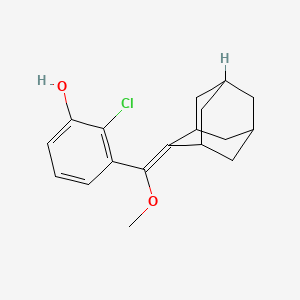

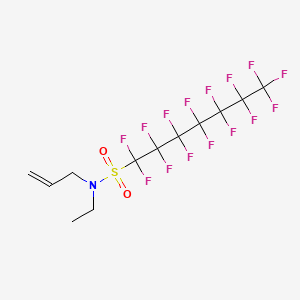
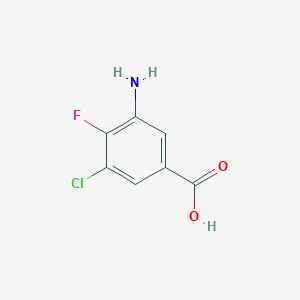
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
